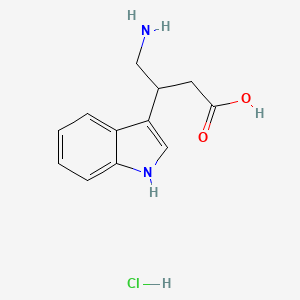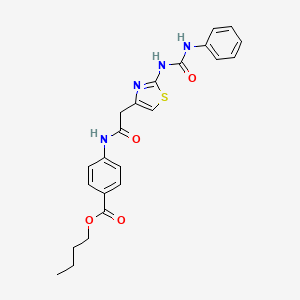
2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H9NO5 and its molecular weight is 235.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Flame Retardancy in Epoxy Resin Systems
A study by Artner et al. (2008) discusses the use of DOPO-based compounds (10-Ethyl-9-oxa-10-phosphaphenanthrene-10-oxide) for enhancing flame retardancy in epoxy resin systems. While not directly mentioning "2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid", this research highlights the potential application of structurally complex molecules in improving material properties, specifically in flame retardancy (Artner et al., 2008).
Nitration and Oxidative Dimerization
Keawin et al. (2005) explored the nitration and oxidative dimerization of dimethoxyindoles, focusing on the effects of electron-withdrawing groups on nitration outcomes. This study shows how specific functional groups and nitration conditions can significantly impact the chemical reactions and products, suggesting that similar considerations might apply to the compound of interest (Keawin et al., 2005).
Protein Nitrosylation
Nedospasov et al. (2000) investigated the autocatalytic mechanism of protein nitrosylation, a process that alters protein activity and function. The study demonstrates the complex interplay between nitric oxide derivatives and protein modification, which could be relevant to understanding the biochemical interactions or applications of nitro-containing compounds like "this compound" (Nedospasov et al., 2000).
Catalyst for Acetylation Reactions
Tale et al. (2006) found a novel 3-nitrobenzeneboronic acid to efficiently catalyze the acetylation of alcohols under mild, solvent-free conditions. This research underscores the utility of nitro-substituted compounds in catalysis, potentially suggesting similar catalytic roles for the compound (Tale et al., 2006).
Properties
IUPAC Name |
2-(7-nitro-3-oxo-1,2-dihydroinden-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9-4-6(5-10(14)15)11-7(9)2-1-3-8(11)12(16)17/h1-3,6H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTGIEBIXVFMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC=C2[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2748034.png)
![6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2748035.png)






![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)
![4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2748051.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B2748055.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748057.png)
